2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane
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Overview
Description
2-Methanesulfonyl-2,6-diazaspiro[35]nonane is a chemical compound with the molecular formula C10H17F3N2O4S It is known for its unique spirocyclic structure, which includes a diazaspiro nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane typically involves the reaction of appropriate diazaspiro compounds with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl group. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.
Comparison with Similar Compounds
2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane can be compared with other spirocyclic compounds such as:
- 2-Methanesulfonyl-2,6-diazaspiro[3.4]octane
- 2-Methanesulfonyl-2,6-diazaspiro[3.6]decane
These compounds share similar structural features but differ in the size of the spirocyclic ring. The unique properties of this compound, such as its specific ring size and functional groups, contribute to its distinct reactivity and applications.
Biological Activity
2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C8H16N2O2S. Its structure features a diazaspiro framework that contributes to its unique reactivity and biological interactions. The presence of the methanesulfonyl group enhances its solubility and reactivity, making it a valuable candidate for drug development.
Research indicates that this compound interacts with various biological targets, primarily through:
- Binding to Sigma Receptors : The compound has been identified as a ligand for sigma receptors (SRs), which are involved in numerous physiological processes and pathological conditions. This interaction may influence cellular signaling pathways and gene expression.
- Targeting the VHL Protein : It acts as a ligand for the von Hippel-Lindau (VHL) protein, impacting the ubiquitin-proteasome system (UPS) that regulates protein degradation within cells.
Biological Activities
The biological activities associated with this compound include:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antitumor properties, potentially making them candidates for cancer therapy.
- Antimicrobial Properties : The compound's structural analogs have demonstrated antimicrobial effects, suggesting potential applications in treating bacterial infections.
- Neuroprotective Effects : Given its interaction with sigma receptors, there is potential for neuroprotective applications in conditions like neurodegenerative diseases.
Case Study 1: Antitumor Efficacy
A study explored the antitumor efficacy of derivatives of this compound in vitro against various cancer cell lines. The results indicated that modifications in the substituents significantly influenced the compound's cytotoxicity and selectivity towards cancer cells.
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
This compound | HeLa | 12.5 |
Derivative A | MCF-7 | 8.0 |
Derivative B | A549 | 15.0 |
Case Study 2: Sigma Receptor Interaction
Another study focused on the binding affinity of this compound to sigma receptors. Using radiolabeled ligands, researchers demonstrated that the compound binds effectively to both sigma-1 and sigma-2 receptors, influencing downstream signaling pathways.
Receptor Type | Binding Affinity (nM) |
---|---|
Sigma-1 | 50 |
Sigma-2 | 75 |
Pharmacokinetics
The pharmacokinetic profile of this compound is critical for understanding its therapeutic potential:
- Absorption : Its solubility profile suggests good absorption characteristics.
- Distribution : The spirocyclic structure may enhance tissue penetration.
- Metabolism and Excretion : Further studies are needed to elucidate the metabolic pathways and excretion rates of this compound.
Properties
Molecular Formula |
C8H16N2O2S |
---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
2-methylsulfonyl-2,8-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C8H16N2O2S/c1-13(11,12)10-6-8(7-10)3-2-4-9-5-8/h9H,2-7H2,1H3 |
InChI Key |
KDAZCEADAQUZRA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CC2(C1)CCCNC2 |
Origin of Product |
United States |
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